8-(4-HYDROXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Description
This compound features a fused cyclohexa-phenanthrolinone core substituted with a 4-hydroxyphenyl group. Analytical characterization via MALDI-TOF mass spectrometry (MS) has been employed to determine its molecular weight and fragmentation patterns, as inferred from similar polysaccharide-bound imidazole derivatives analyzed in prior studies .
Properties
IUPAC Name |
8-(4-hydroxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-14-8-6-13(7-9-14)22-21-16(3-1-5-19(21)26)20-15-4-2-12-23-17(15)10-11-18(20)24-22/h2,4,6-12,22,24-25H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKTUJOPVMRUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)O)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-HYDROXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multi-step organic reactions. One common synthetic route includes the oxidation of parent compounds using green oxidants like peroxomonosulfate ion in acidic aqueous solutions. This method yields high-quality products with good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like peroxomonosulfate ion.
Reduction: Typically involves reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield N-oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
8-(4-HYDROXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of mitogen-activated protein kinase 10, affecting various cellular pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Differences
Target Compound
- Core: Cyclohexa-phenanthrolinone (fused six-membered rings with a phenanthrene-like backbone).
- Key Substituent : 4-Hydroxyphenyl group at position 6.
- Polarity: Moderate due to the hydroxyl group, suggesting improved aqueous solubility compared to non-polar analogs.
Comparison Compound 1: 4-Fluorophenyl Epoxy Derivative ()
- Core : Hexahydro-pyrrolo-oxazine with an epoxy group.
- Key Substituents : 4-Fluorophenyl and phenylcarbamoyl groups.
- Polarity : Lower due to fluorine’s electronegativity and hydrophobic carbamoyl group, likely reducing solubility .
Comparison Compound 2: Acridinone Derivative ()
- Core: 9,10-Dihydroacridinone (planar tricyclic system).
- Key Substituent : Methyl group at position 10.
- Polarity : Low due to the methyl group, limiting solubility compared to the target compound’s hydroxyphenyl .
Target Compound
- Hypothesized Activity: Potential kinase or enzyme inhibition due to aromatic stacking interactions and hydrogen bonding via the hydroxyl group.
- Analytical Data : MALDI-TOF MS () suggests a high molecular weight (~450–500 m/z range inferred from polysaccharide-BIMs data), consistent with its complex structure .
Comparison Compound 1 ()
- Hypothesized Activity : Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation. The epoxy group may confer reactivity for covalent binding to targets .
Comparison Compound 3: Patent-Based Purin-8-One ()
- Core: Purin-8-one with piperidinyl and phenoxyphenyl groups.
- Key Features: Amino and phenoxyphenyl substituents likely enhance binding affinity to adenosine receptors or kinases.
Predicted Physicochemical Properties
Research Implications and Gaps
- Structural Flexibility: The target’s cyclohexa-phenanthrolinone core may allow conformational adaptability in binding pockets, unlike rigid acridinones .
- Data Limitations : Empirical studies on the target compound’s exact bioactivity and pharmacokinetics are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
